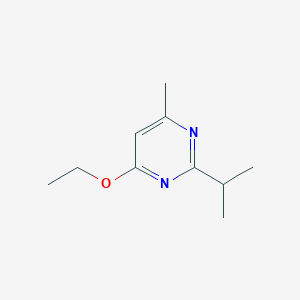

4-Ethoxy-2-isopropyl-6-methylpyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Chemical Science

Pyrimidine is a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. This fundamental structure is a cornerstone of heterocyclic chemistry and is of immense biological importance. Pyrimidine derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), which form the building blocks of DNA and RNA. Beyond their role in genetics, the pyrimidine ring system is a common scaffold in a vast array of biologically active molecules, including vitamins like thiamine (B1217682) (Vitamin B1) and various synthetic compounds used in medicine and agriculture. The versatility of the pyrimidine ring allows for functionalization at multiple positions, leading to a diverse range of chemical properties and biological activities. This has made pyrimidine derivatives a major focus of research in medicinal chemistry and agrochemical development.

Significance of 4-Ethoxy-2-isopropyl-6-methylpyrimidine as a Specific Pyrimidine Derivative

This compound is a distinct derivative of the pyrimidine core structure. Its academic and research significance is intrinsically linked to its relationship with the organophosphate insecticide Diazinon. The key intermediate in the synthesis of Diazinon, and its principal hydrolysis metabolite, is 2-isopropyl-6-methyl-4-hydroxypyrimidine. inchem.orgacs.orgcdc.gov this compound is the ethyl ether derivative of this crucial hydroxypyrimidine.

The significance of this specific ethoxy compound arises from its role in the comprehensive study of the Diazinon chemical family. In academic and industrial research, it serves as a reference standard for identifying minor metabolites or synthesis impurities. nih.gov The presence and behavior of such derivatives are critical for understanding the environmental fate, metabolic pathways, and toxicological profile of the parent agrochemical. The study of specific, synthetically created derivatives like the ethoxy compound allows researchers to investigate how modifications to the pyrimidine ring affect its chemical stability and biological interactions.

Historical Context and Discovery within Agrochemical Metabolism Research

The historical context of this compound is rooted in the development and widespread use of the insecticide Diazinon. Diazinon was first introduced in 1952 by J. R. Geigy S.A. to control a wide range of agricultural and domestic pests. inchem.org Following its introduction, extensive research was undertaken to understand its mechanism of action, metabolism in organisms, and degradation in the environment. inchem.orgacs.org

This research led to the identification of 2-isopropyl-6-methyl-4-hydroxypyrimidine as the primary, less toxic breakdown product resulting from the hydrolysis of Diazinon's phosphate (B84403) ester bond. inchem.orgcdc.gov The discovery and synthesis of related derivatives, including this compound, were a natural progression of this research. Synthesizing such compounds was necessary to confirm the structures of metabolites and to serve as analytical standards in complex biological and environmental samples. This work was crucial for building a complete picture of how the insecticide behaves after its application, ensuring regulatory assessments could account for its various transformation products.

Chemical Compound Data

The following tables provide key data for this compound and its closely related compounds for contextual comparison.

Table 1: Properties of this compound

| Identifier | Value |

| CAS Number | 72799-31-6 |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

Data sourced from chemical supplier catalogs. pharmaffiliates.comclearsynth.com

Table 2: Comparative Data of Related Pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Diazinon | C₁₂H₂₁N₂O₃PS | 304.35 | Parent Insecticide inchem.org |

| 2-isopropyl-6-methyl-4-hydroxypyrimidine | C₈H₁₂N₂O | 152.19 | Key Synthetic Intermediate & Major Metabolite inchem.orgcdc.gov |

| This compound | C₁₀H₁₆N₂O | 180.25 | Ether Derivative / Analytical Standard |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-6-methyl-2-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEYDGYNWKBIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223118 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72799-31-6 | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072799316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4-ethoxy-6-methyl-2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of 4 Ethoxy 2 Isopropyl 6 Methylpyrimidine

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 4-Ethoxy-2-isopropyl-6-methylpyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy, isopropyl, and methyl groups attached to the pyrimidine (B1678525) ring, as well as the aromatic proton on the ring itself.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | 6.0 - 7.0 | Singlet | 1H |

| O-CH ₂-CH₃ (Ethoxy) | 4.0 - 4.5 | Quartet | 2H |

| CH -(CH₃)₂ (Isopropyl) | 3.0 - 3.5 | Septet | 1H |

| Pyrimidine-CH ₃ | 2.0 - 2.5 | Singlet | 3H |

| O-CH₂-CH ₃ (Ethoxy) | 1.2 - 1.5 | Triplet | 3H |

| CH-(CH ₃)₂ (Isopropyl) | 1.1 - 1.4 | Doublet | 6H |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Type | Expected Chemical Shift (ppm) |

| Pyrimidine C=N | 160 - 170 |

| Pyrimidine C-O | 155 - 165 |

| Pyrimidine C-C | 110 - 140 |

| O -CH₂ (Ethoxy) | 60 - 70 |

| C H (Isopropyl) | 30 - 40 |

| Pyrimidine-C H₃ | 20 - 30 |

| O-CH₂-C H₃ (Ethoxy) | 10 - 20 |

| CH-(C H₃)₂ (Isopropyl) | 20 - 25 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound has been reported, confirming its molecular weight.

Key Findings:

Molecular Ion Peak (M⁺): The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180, which corresponds to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₁₆N₂O) with high accuracy. This is particularly useful in distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although an experimental IR spectrum for this compound was not found, the expected characteristic absorption bands can be predicted.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N (pyrimidine ring) | 1600 - 1680 | Stretching |

| C=C (pyrimidine ring) | 1450 - 1600 | Stretching |

| C-O (ethoxy) | 1000 - 1300 | Stretching |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for the separation and detection of this compound, especially in complex mixtures such as environmental samples where it may be present as a degradation product of diazinon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. This compound has been identified as a decomposition product of the pesticide diazinon using GC with low-resolution mass spectrometry.

Research Findings:

In studies analyzing the decomposition products of diazinon, this compound was identified as one of the significant byproducts. The use of GC-MS allows for its separation from other degradation products and its subsequent identification based on its mass spectrum.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly suitable for the analysis of a wide range of compounds, including pyrimidine derivatives.

Methodologies:

While a specific LC-MS method dedicated solely to this compound is not detailed in the available literature, general LC-MS/MS methods for the analysis of pyrimidine derivatives have been developed. These methods typically utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or ammonium acetate to improve ionization. Detection is achieved using tandem mass spectrometry (MS/MS), which provides high selectivity and sensitivity. Such methods could be adapted for the targeted analysis of this compound.

Gas-Liquid Chromatography with Nitrogen-Specific Detection

Gas-Liquid Chromatography (GLC) is a powerful analytical technique used to separate and analyze volatile compounds in a mixture. When coupled with a Nitrogen-Specific Detector (NSD), also known as a thermionic-specific detector (TSD) or nitrogen-phosphorus detector (NPD), it becomes a highly sensitive method for the selective detection of nitrogen-containing organic compounds like this compound.

The principle of GLC involves partitioning a vaporized sample between a stationary phase (a high-boiling-point liquid coated on an inert solid support) packed in a column and a mobile phase (an inert gas, such as helium or nitrogen). Compounds in the mixture are separated based on their differential partitioning between these two phases, which is influenced by factors like their boiling points and affinities for the stationary phase. The time it takes for a compound to travel through the column and reach the detector is known as its retention time, a characteristic property that aids in its identification under specific chromatographic conditions.

A Nitrogen-Specific Detector offers high selectivity for nitrogen-containing compounds. The effluent from the GLC column enters the detector, which contains a heated alkali metal salt bead (often rubidium or cesium). As nitrogen-containing compounds elute from the column and pass over the bead, they undergo a catalytic surface chemical reaction. This reaction results in an increase in the electric current flowing between the bead and a collector electrode. This enhanced current is measured as the detector's signal. The response of the NSD is highly specific to nitrogen (and phosphorus) compounds, making it particularly useful for analyzing such compounds in complex matrices with minimal interference from other substances.

| Parameter | Example Value | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) | Separation of the compound from other components in the sample. |

| Carrier Gas | Helium | Mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimizes the separation of compounds with different boiling points. |

| Detector | Nitrogen-Specific Detector (NSD) | Selective and sensitive detection of the nitrogen-containing pyrimidine. |

| Detector Temperature | 300 °C | Maintains the detector at a stable operating temperature. |

| Bead Voltage | To be optimized for maximum response | Controls the sensitivity of the detector. |

Crystal Structure Analysis (X-ray Diffraction) for Pyrimidine Derivatives

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, and due to the regular, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions. This produces a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

While the specific crystal structure of this compound is not publicly documented, the structure of a closely related compound, 2-Isopropyl-6-methylpyrimidin-4(3H)-one, has been determined by single-crystal X-ray diffraction, providing valuable insight into the structural characteristics of this family of pyrimidines. researchgate.net In this study, it was observed that the molecule exists in the keto-form rather than the enol-form in the crystalline state. The pyrimidin-4(3H)-one ring was found to be essentially planar. researchgate.net In the crystal structure, molecules were linked into dimers through intermolecular N—H···O hydrogen bonds. researchgate.net

The crystallographic data for 2-Isopropyl-6-methylpyrimidin-4(3H)-one is summarized in the table below. This data provides a representative example of the type of detailed structural information that can be obtained for pyrimidine derivatives using X-ray diffraction.

| Parameter | 2-Isopropyl-6-methylpyrimidin-4(3H)-one researchgate.net |

| Chemical Formula | C₈H₁₂N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4293 (3) |

| b (Å) | 11.0828 (4) |

| c (Å) | 10.4284 (4) |

| α (°) | 90 |

| β (°) | 109.184 (2) |

| γ (°) | 90 |

| Volume (ų) | 810.15 (5) |

| Z | 4 |

| Temperature (K) | 100 |

This structural information is fundamental for understanding the intermolecular interactions that govern the packing of molecules in the solid state and for correlating the molecular structure with its physical and chemical properties.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 4 Ethoxy 2 Isopropyl 6 Methylpyrimidine

Design and Synthesis of Functionalized Analogues

The core structure of 4-Ethoxy-2-isopropyl-6-methylpyrimidine serves as a versatile scaffold for the development of novel analogues. The synthesis of such compounds typically involves strategic modifications at key positions on the pyrimidine (B1678525) ring, including the C4-ethoxy group, the C2-isopropyl and C6-methyl groups, and the heterocyclic core itself. The foundational precursor for many of these derivatives is 2-isopropyl-4-methyl-6-hydroxypyrimidine, which can be synthesized by reacting isopropylamidine with an alkyl acetoacetate. google.comgoogle.com

Modifications at the Ethoxy Group

The C4-ethoxy group is a primary site for functionalization. It is typically introduced via nucleophilic substitution of a more reactive leaving group, such as a chlorine atom, at the C4 position. For instance, the treatment of a 4-chloropyrimidine derivative with sodium ethoxide is a common method for installing the ethoxy moiety. researchgate.net This synthetic handle allows for the introduction of a wide array of substituents.

Key modifications can include:

Varying Alkoxy Chains: The ethoxy group can be replaced with other alkoxy groups (e.g., methoxy, propoxy, butoxy) to modulate lipophilicity and steric bulk.

Introduction of Thioethers: Reaction with thioalkoxides can yield the corresponding 4-alkylthio analogues.

Amination: Nucleophilic substitution with various primary or secondary amines can produce a library of 4-aminopyrimidine derivatives.

Substituent Variation at the Isopropyl and Methyl Positions

The substituents at the C2 and C6 positions are generally defined by the choice of starting materials in the initial ring-forming condensation reaction.

C2 Position: The 2-isopropyl group originates from the use of isopropylamidine as a reactant. google.com By substituting other amidines, a diverse range of alkyl or aryl groups can be introduced at this position. For example, using a different amidine could yield analogues with cyclopropyl, phenyl, or other functional groups at C2.

C6 Position: The 6-methyl group is derived from the use of an acetoacetate ester. Employing different β-keto esters in the cyclization reaction allows for the introduction of various substituents at C6, thereby altering the steric and electronic environment of the pyrimidine ring.

X-ray crystallographic studies on substituted pyrimidines have shown that even small changes, like the introduction of a methyl or amino group, can cause significant lengthening of the adjacent ring bonds, thereby influencing the molecule's geometry. scispace.com

Heterocyclic Ring Substitutions and Fused Systems

Beyond peripheral modifications, the pyrimidine ring itself can be altered or used as a foundation for constructing more complex fused heterocyclic systems. Fusing the pyrimidine core with other rings like pyrrole, thiophene, pyrazole, or pyridine (B92270) can dramatically alter the molecule's three-dimensional shape, electronic distribution, and biological activity. frontiersin.orgnih.gov

Common fused pyrimidine systems include:

Purines and Pteridines: Formed by fusion with an imidazole or pyrazine ring, respectively.

Pyrido[2,3-d]pyrimidines: Resulting from fusion with a pyridine ring, these scaffolds are prominent in medicinal chemistry. nih.govmdpi.com

Thieno[2,3-d]pyrimidines: Fusion with a thiophene ring can lead to compounds with unique biological profiles. acs.org

Pyrazolo[3,4-d]pyrimidines: Combining pyrimidine with a pyrazole ring is another established strategy for generating novel bioactive molecules. researchgate.net

The synthesis of these fused systems often starts with a functionalized pyrimidine, such as an amino- or chloro-substituted derivative, which then undergoes further cyclization reactions to build the adjoining ring.

Table 1: Potential Analogues of this compound and Synthetic Strategies

| Modification Site | Potential Analogue Group | General Synthetic Strategy |

|---|---|---|

| C4-Ethoxy | 4-Alkoxy/Thioalkoxy/Amino-pyrimidines | Nucleophilic substitution of a 4-chloropyrimidine precursor with corresponding alkoxides, thiolates, or amines. |

| C2-Isopropyl | 2-Alkyl/Aryl-pyrimidines | Ring cyclization using different amidines (e.g., benzamidine for a 2-phenyl group). |

| C6-Methyl | 6-Alkyl/Aryl-pyrimidines | Ring cyclization using different β-keto esters during synthesis. |

| Pyrimidine Core | Fused systems (e.g., Pyrido[2,3-d]pyrimidines) | Intramolecular cyclization of appropriately substituted pyrimidine precursors. |

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies are essential for understanding how specific structural features of a molecule influence its chemical and biological properties. For the pyrimidine class, these relationships are extensively documented.

Influence of Substituents on Chemical Reactivity

The pyrimidine ring is classified as π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electronic property governs its chemical reactivity.

Nucleophilic Aromatic Substitution: The π-deficient nature of the ring facilitates nucleophilic attack, particularly at the C2, C4, and C6 positions. The presence of electron-withdrawing groups enhances this reactivity, while electron-donating groups (like the ethoxy, isopropyl, and methyl groups in the title compound) may retard it. proquest.com Studies on 2-chloropyrimidines have demonstrated a clear Hammett relationship, where electron-attracting substituents accelerate the rate of nucleophilic displacement of the chloro group. proquest.com

Electrophilic Aromatic Substitution: Conversely, electrophilic substitution is difficult and, when it occurs, it is directed to the least electron-deficient C5 position. wikipedia.org The reactivity towards electrophiles is highly dependent on the activating or deactivating nature of the substituents already present on the ring. researchgate.netcsu.edu.au For a reaction to proceed, strong activation of the ring by multiple electron-donating groups is often necessary. researchgate.net

Correlating Structural Modulations with Biological Activities (General Pyrimidine Class)

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds. nih.govbenthamdirect.comresearchgate.net The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring. nih.govresearchgate.net

Anticancer Activity: Many pyrimidine derivatives exhibit potent anticancer properties by targeting various cellular mechanisms. Fused pyrimidine systems, such as quinazolines and pyrrolo[2,3-d]pyrimidines, are known to act as inhibitors of key enzymes like Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov The substitution pattern on the pyrimidine ring is critical for achieving high inhibitory potency. researchgate.net

Antimicrobial Activity: The pyrimidine scaffold is a common feature in antimicrobial agents. The introduction of specific functional groups can confer activity against a wide range of bacteria and fungi. nih.gov For example, derivatives bearing electron-withdrawing groups on phenyl rings attached to the pyrimidine core have shown excellent antibacterial and antifungal activities. nih.gov

Anti-inflammatory Activity: Certain pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting mediators like prostaglandin (B15479496) E2 and nitric oxide. rsc.org SAR studies have revealed that specific substitutions, such as replacing hydroxyl groups with chlorine atoms at the C4 and C6 positions, can significantly enhance inhibitory activity. rsc.org

Other Biological Activities: The versatility of the pyrimidine scaffold extends to a broad spectrum of other pharmacological effects, including antiviral, anticonvulsant, antihypertensive, and analgesic properties. nih.govresearchgate.net Each activity is closely linked to the specific arrangement and electronic nature of the substituents around the pyrimidine core.

Table 2: Correlation of Structural Features with Biological Activity in the Pyrimidine Class

| Structural Feature/Modification | Associated Biological Activity | Reference Example/Class |

|---|---|---|

| Fusion with Pyrrole or Pyridine rings | Anticancer (e.g., EGFR, Kinase inhibition) | Pyrrolo[2,3-d]pyrimidines, Pyrido[2,3-d]pyrimidines frontiersin.orgrsc.org |

| Substituted anilino group at C4 | Anticancer (EGFR Inhibition) | 4-Anilinoquinazolines frontiersin.org |

| Electron-withdrawing groups on peripheral aryl rings | Antibacterial, Antifungal | 4,6-Diarylpyrimidines nih.gov |

| Chlorine atoms at C4/C6 | Anti-inflammatory | 4,6-Dichloropyrimidines rsc.org |

| Fusion with a Triazole ring | Antimicrobial, Anticancer | Triazolo[4,3-a]pyrimidines |

Computational Chemistry and Molecular Modeling Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are employed to investigate the molecular structure and electronic properties of pyrimidine (B1678525) derivatives. plu.mx For 4-Ethoxy-2-isopropyl-6-methylpyrimidine, QM calculations can elucidate the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential map.

These calculations are crucial for predicting reactivity. The pyrimidine ring is known to be electron-deficient, which generally makes it less susceptible to electrophilic substitution compared to rings like pyridine (B92270). wikipedia.org Electrophilic attack, when it does occur, is favored at the C5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org QM calculations can quantify the relative reactivity of the ring positions in this compound, confirming the C5 position as the most likely site for electrophilic substitution reactions like nitration or halogenation. wikipedia.org

Furthermore, QM methods can predict various molecular properties, as summarized in the table below.

| Calculated Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to visualize regions prone to electrostatic interactions, crucial for understanding non-covalent binding. |

| Dipole Moment | Quantifies the overall polarity of the molecule, influencing its solubility and interaction with polar solvents and protein binding sites. |

| Hyperpolarizability | Determines the non-linear optical (NLO) properties of the compound. plu.mx |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering critical insights into the conformational flexibility that governs a molecule's function and interactions. nih.gov For a molecule like this compound, which contains flexible ethoxy and isopropyl side chains, MD simulations are essential for exploring its accessible conformations in different environments, such as in solution or within a protein binding site.

MD simulations track the movements of atoms over time, typically on the nanosecond to microsecond scale, allowing for the analysis of structural stability and flexibility. mdpi.comnih.gov Key metrics obtained from MD simulations include:

Root-Mean-Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It quantifies the stability of the molecule or a protein-ligand complex over the simulation period. A stable complex will typically show low RMSD values after an initial equilibration period. mdpi.comnih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual residues or atoms from their average position. This helps in identifying the most flexible parts of a molecule. For this compound, RMSF analysis would highlight the high degree of mobility in the ethoxy and isopropyl groups compared to the more rigid pyrimidine core. mdpi.com

Conformational analysis of pyrimidine-embedded cyclic molecules has shown that skeletal flexibility can lead to multiple low-energy conformers, which is a critical factor for modulating ligand-protein interactions. frontiersin.org Understanding the preferred conformations of the side chains in this compound is crucial for predicting its binding mode to a potential biological target.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To accurately model chemical reactions or interactions within a large biological system, such as a pyrimidine derivative binding to an enzyme, combined QM/MM methods are often employed. This approach treats a small, chemically active region (e.g., the ligand and key active site residues) with high-accuracy QM methods, while the larger surrounding environment (the rest of the protein and solvent) is described by more computationally efficient MM force fields. nih.govdntb.gov.uarsc.org

QM/MM simulations have been successfully used to explore the enzymatic hydrolysis of pyrimidine nucleosides. nih.gov These studies can calculate the energy barriers for chemical reactions, revealing mechanistic details that are not accessible through purely experimental or MM-based methods. nih.gov For instance, a QM/MM study on a pyrimidine-specific nucleoside hydrolase elucidated the role of specific hydrogen-bond interactions in promoting the cleavage of the N-glycosidic bond and determined the energy barrier for the reaction. nih.gov

If this compound were to be studied as an enzyme inhibitor, a QM/MM approach could be used to:

Investigate the electronic interactions (e.g., charge transfer, polarization) between the ligand and the active site.

Model a covalent reaction if the compound acts as a covalent inhibitor.

Calculate the binding free energies with higher accuracy by incorporating electronic effects.

Understand the role of specific amino acid residues in stabilizing the transition state of an enzymatic reaction involving the substrate or inhibitor. nih.gov

Molecular Docking and Ligand-Protein Interaction Predictions (for related pyrimidine-based inhibitors)

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to a target protein. rjptonline.orgremedypublications.com This method is instrumental in virtual screening and rational drug design. Numerous studies have documented the molecular docking of pyrimidine derivatives into the active sites of various protein targets to rationalize their biological activity.

Docking studies on pyrimidine derivatives have identified key interactions responsible for their inhibitory effects. For example, docking of pyrimidine derivatives into the active site of human cyclin-dependent kinase 2 (CDK2) revealed crucial hydrogen bonds with residues like LYS 33 and THR 14, as well as alkyl-pi interactions. nih.gov Similarly, studies on pyrido[3,4-d]pyrimidine inhibitors targeting the Mps1 kinase found that stable hydrogen bonds with residues G605 and K529 were important for activity. mdpi.com The primary driving forces for binding are often a combination of van der Waals interactions, nonpolar solvation energies, and specific hydrogen bonds. mdpi.com

The results from these studies on related pyrimidine inhibitors provide a framework for predicting how this compound might interact with a protein target. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the methyl, isopropyl, and ethoxy groups can engage in hydrophobic and van der Waals interactions within a binding pocket.

The following table summarizes docking results for various pyrimidine derivatives against different protein targets, showcasing typical binding energies and key interacting residues.

| Pyrimidine Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | LYS 33, THR 14, GLU 12, THR 165 nih.gov |

| Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.7 | LYS 33, THR 14, THR 165, GLU 12 nih.gov |

| Pyrimidine-2-Thiol Derivative | Cyclooxygenase-2 (COX-2) | 3LN1 | -8.602 | Not Specified rjptonline.org |

| Pyrido[2,3-d]pyrimidine Derivative | SARS-CoV-2 Main Protease (Mpro) | 6Y2F | -8.5 | THR26, GLU166, CYS145, SER144 mdpi.com |

| Pyrido[2,3-d]pyrimidine Derivative | SARS-CoV-2 Main Protease (Mpro) | 6Y2F | -8.4 | Not Specified mdpi.com |

| Dihydropyrimidinone Derivative | α-glucosidase | 2QMJ | -7.9 | Not Specified nih.gov |

Theoretical Mechanistic Elucidations of Reactions and Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of complex organic reactions. For pyrimidine synthesis and transformation, theoretical studies can map out reaction pathways, identify transition states, and explain observed regioselectivity and reactivity.

For instance, the mechanism of pyrimidine synthesis through the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,3,5-triazines with ketones has been carefully studied using a combination of experimental and computational methods. organic-chemistry.org Such studies can calculate the activation energies for different steps, including the initial cycloaddition, subsequent retro-Diels-Alder reaction, and final elimination steps, providing a complete picture of the reaction coordinate. organic-chemistry.org

The mechanisms of enzymatic transformations involving pyrimidines have also been computationally explored. The general mechanism for the methylation of a pyrimidine ring involves the nucleophilic addition of an active site cysteine to C6, followed by methyl transfer to C5, proton abstraction, and finally elimination of the cysteine to regenerate the enzyme. umich.edu Similarly, the ring-opening and closing reactions catalyzed by enzymes like dihydropyrimidase have been detailed, showing a mechanism analogous to hydrolysis. umich.edu

For this compound, theoretical studies could be used to explore:

The mechanism of its synthesis, potentially via the condensation of a β-dicarbonyl compound with an N-C-N synthon. wikipedia.org

Its metabolic fate, by modeling potential enzymatic reactions like oxidation or hydrolysis.

The mechanism of nucleophilic substitution at the C2, C4, or C6 positions, should a suitable leaving group be present. bhu.ac.in

Environmental Fate and Transformation Pathways of 4 Ethoxy 2 Isopropyl 6 Methylpyrimidine

Occurrence as a Pesticide Degradation Product

4-Ethoxy-2-isopropyl-6-methylpyrimidine emerges in the environment as a result of the breakdown of the insecticide pirimiphos-ethyl. While much of the literature focuses on the closely related pirimiphos-methyl (B1678452) and its primary pyrimidine (B1678525) metabolite, 2-diethylamino-6-methylpyrimidin-4-ol, the formation of this compound follows a similar degradation pathway from its parent compound, pirimiphos-ethyl. rsc.org The core structure of these pesticides includes a pyrimidine ring, which remains intact during the initial stages of degradation, leading to the formation of various pyrimidinol metabolites.

The occurrence of these pyrimidine degradants has been noted in various environmental monitoring and human biomonitoring studies. For instance, a related compound, 4-hydroxy-2-isopropyl-6-methylpyrimidine, was identified in the urine samples of pregnant women, indicating human exposure to the parent pesticide and its subsequent metabolism. epa.govepa.gov While specific concentrations of this compound in environmental matrices like soil and water are not extensively documented in readily available literature, its potential presence is inferred from the widespread use of its parent pesticide.

Hydrolysis in Environmental Matrices

Hydrolysis is a key abiotic degradation pathway for many pesticides and their metabolites in the environment. For organophosphate pesticides like pirimiphos-ethyl, hydrolysis involves the cleavage of the phosphate (B84403) ester bond, which releases the pyrimidine moiety. The resulting pyrimidinol, this compound, is generally more stable than the parent compound.

Specific kinetic data, such as the half-life of this compound due to hydrolysis under varying pH and temperature conditions, is not well-documented in publicly accessible scientific literature. However, studies on the parent compound, pirimiphos-methyl, indicate that its hydrolysis leads to the formation of a hydroxypyrimidine, and this process is influenced by the pH of the surrounding medium. rsc.org It is reasonable to extrapolate that the persistence of this compound in aquatic environments will also be dependent on such physicochemical parameters.

Biotransformation by Microorganisms and Biological Systems

The microbial breakdown of pesticide residues is a critical process in their environmental dissipation. Microorganisms in soil and water can utilize a wide array of organic compounds as sources of carbon and energy, leading to their biotransformation. While specific studies detailing the microbial degradation pathways of this compound are scarce, the general principles of pyrimidine biodegradation are understood.

Microorganisms are known to metabolize pyrimidine rings through various enzymatic reactions. These can include ring cleavage and subsequent mineralization to simpler inorganic compounds. The rate and extent of biotransformation will depend on a variety of factors, including the microbial population present, soil type, temperature, and moisture content.

In biological systems, such as in mammals, the metabolism of the parent pesticide leads to the formation of this pyrimidine derivative, which is then excreted. As previously mentioned, a related hydroxypyrimidine has been detected in human urine, confirming its formation as a metabolite. epa.govepa.gov

Photodegradation and Other Abiotic Transformation Processes

Photodegradation, the breakdown of compounds by sunlight, is another significant abiotic process that can influence the environmental persistence of pesticide residues. The pyrimidine ring structure can absorb ultraviolet radiation, which may lead to its transformation.

Analytical Methodologies for Environmental Monitoring and Residue Analysis

The detection and quantification of pesticide residues and their metabolites in environmental samples are crucial for risk assessment and regulatory purposes. A variety of analytical techniques are employed for this purpose, with chromatographic methods coupled to mass spectrometry being the most common.

For the analysis of pyrimidine metabolites like this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools. These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex matrices such as soil, water, and biological fluids.

Sample preparation is a critical step in the analytical workflow. Techniques such as solid-phase extraction (SPE) are often used to isolate and concentrate the analyte of interest from the sample matrix before instrumental analysis. The development of robust analytical methods is essential for monitoring the environmental fate of this compound and for understanding human exposure to its parent pesticide.

Below is an interactive data table summarizing the analytical instrumentation and sample preparation techniques relevant to the analysis of this compound and its analogs.

| Analytical Technique | Sample Matrix | Sample Preparation | Key Advantages |

| LC-MS/MS | Soil, Water, Urine | Solid-Phase Extraction (SPE) | High sensitivity and selectivity |

| GC-MS | Soil, Water | Liquid-Liquid Extraction (LLE) | Suitable for volatile compounds |

Biochemical Interactions and Mechanism of Action Studies General Pyrimidine Class

Enzyme Inhibition Mechanisms

Pyrimidine (B1678525) derivatives have been extensively studied as inhibitors of various enzymes. Their mechanism of action often involves mimicking the natural substrate or binding to allosteric sites, thereby modulating the enzyme's catalytic activity. The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity.

The anti-inflammatory properties of many pyrimidine derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. rsc.org The general mechanism of action for pyrimidine-based anti-inflammatory agents is associated with the suppression of prostaglandin (B15479496) E2 (PGE2) production by inhibiting COX-1 and COX-2 enzymes. rsc.org

Studies have shown that certain pyrimidine derivatives can act as potent and selective inhibitors of COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait as it can potentially reduce the gastrointestinal side effects associated with non-selective COX inhibitors. For instance, some novel pyrimidine-based fluorescent COX-2 inhibitors have been developed, with one compound, N-(2-((7-nitro-benzo[c] nih.govacs.orgresearchgate.netoxadiazol-4-yl)amino)propyl)-4-[4-(methylsulfonyl)phenyl]-6-(trifluoro-methyl)-pyrimidin-2-amine, demonstrating a potent and selective COX-2 inhibition with an IC50 value of 1.8 μM. rsc.org

Research has identified several pyrimidine derivatives with significant COX inhibitory activity. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) values against both COX-1 and COX-2. rsc.org

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Derivative 3a | - | 42.1 ± 0.30 | - |

| Derivative 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 |

| Derivative 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 |

| Derivative 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 |

| Indomethacin (Reference) | 0.21 | - | - |

Data sourced from multiple studies on pyrimidine derivatives. rsc.org

Lipoxygenases (LOX) are enzymes that play a crucial role in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. nih.gov Inhibition of LOX is a key target for anti-inflammatory therapies. Pyrimidine derivatives have been identified as effective LOX inhibitors. nih.govnih.gov

The mechanism of LOX inhibition by pyrimidine derivatives is believed to involve their interaction with the enzyme's active site. Molecular docking studies have been employed to understand the binding modes of these compounds within the lipoxygenase active site. tandfonline.com A series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were synthesized and evaluated for their lipoxygenase inhibitory activity, with two compounds showing high potency. nih.gov

Several substituted 1,4-dihydropyrimidine (B1237445) analogues have been synthesized and tested for their lipoxygenase inhibitory activity, showing significant inhibition. tandfonline.com

| Compound | LOX Inhibition (%) | IC50 (μM) |

| DHPM7 | 81.19 ± 0.94 | - |

| Derivative 2a | - | 42 |

| Derivative 2f | - | 47.5 |

| Chalcone 1g | - | 17 |

| Compound 5 | - | 10.7 |

| Compound 9 | - | 1.1 |

Data compiled from studies on dihydropyrimidine (B8664642) and piperidine pyrimidine derivatives. nih.govnih.govtandfonline.com

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of Alzheimer's disease. researchgate.netmdpi.com Pyrimidine and pyridine (B92270) derivatives have been designed and synthesized as cholinesterase inhibitors. acs.orgresearchgate.net

The inhibition mechanism of these derivatives can be mixed or uncompetitive, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org This dual binding can be advantageous as the PAS is also implicated in the aggregation of amyloid-β plaques. mdpi.com Structure-activity relationship (SAR) studies have shown that the nature of substituents on the pyrimidine ring significantly influences the inhibitory potency and selectivity. researchgate.net

A study on 2,4-disubstituted pyrimidine derivatives identified a potent cholinesterase inhibitor with significant activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | 0.33 | 2.30 |

| PY-1 | 9.9 | 11.4 |

Data from studies on 2,4-disubstituted pyrimidine derivatives. researchgate.net

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a crucial step in the de novo biosynthesis of pyrimidines. patsnap.compatsnap.com As pyrimidines are essential for DNA and RNA synthesis, DHODH is a target for anticancer and immunosuppressive drugs. nih.gov Pyrimidine analogs of dihydroorotate and orotic acid have been studied as inhibitors of DHODH. nih.gov

DHODH inhibitors function by binding to the enzyme, which can be at the active site or a quinone-binding site, thereby blocking its activity. patsnap.com This leads to a depletion of the pyrimidine nucleotide pool, which in turn inhibits cell proliferation. patsnap.com The intact amide and imide groups of the pyrimidine ring and a 6-carboxylic acid group have been found to be important for significant enzyme inhibition. nih.gov

Well-known DHODH inhibitors include leflunomide (B1674699) and teriflunomide, which are used in the treatment of autoimmune diseases. patsnap.com

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Overexpression of certain MMPs is associated with cancer and arthritis. nih.govnih.gov Pyrimidine-2,4,6-trione derivatives have been identified as a new and selective class of MMP inhibitors. researchgate.net

These inhibitors are designed to chelate the catalytic zinc ion in the active site of the MMPs. nih.gov Unlike broad-spectrum MMP inhibitors that have faced challenges in clinical trials due to side effects, selective pyrimidine-based inhibitors have shown promise. nih.gov For example, a pyrimidine-2,4,6-trione derivative that inhibits MT1-MMP, MMP-2, and MMP-9 was not associated with the musculoskeletal syndrome seen with other inhibitors. nih.gov Another pyrimidine-based inhibitor, 544678-85, exhibits high selectivity for MMP-13. researchgate.net

One of the most studied pyrimidine-trione MMP inhibitors is Ro 28-2653, which shows selectivity for several MMP subtypes. researchgate.net

| Compound | Inhibited MMPs | Sparing |

| Ro 28-2653 | MT1-MMP, MT-3-MMP, MMP-2, MMP-8, MMP-9 | MMP-1 |

Data from research on pyrimidinetrione MMP inhibitors. researchgate.net

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been developed as inhibitors of various kinases.

The mammalian target of rapamycin (B549165) (mTOR) is a key kinase that regulates cell growth and proliferation. Recent studies have shown that mTORC1 promotes pyrimidine synthesis by activating the de novo pathway. nih.gov Furthermore, mTORC1 has been found to control the half-life of uridine (B1682114) cytidine (B196190) kinase 2 (UCK2), a rate-limiting enzyme in the pyrimidine salvage pathway, through the CTLH-WDR26 E3 ligase complex. nih.gov

Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibitors are being investigated as anticancer agents. mdpi.com A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as CDK inhibitors. nih.gov The most potent of these compounds was found to inhibit cancer cell proliferation by blocking the phosphorylation of the retinoblastoma protein (Rb) and inducing apoptosis. nih.gov

| Compound | Target Kinase | Effect |

| Pyrrolo[2,3-d]pyrimidine derivative 2g | CDK9 | Inhibits cancer cell proliferation, induces apoptosis |

Data from a study on pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. nih.gov

Focal Adhesion Kinase (FAK) is another important kinase involved in cell adhesion, migration, and survival. While specific pyrimidine-based FAK inhibitors are under investigation, the general strategy involves designing compounds that can fit into the ATP-binding pocket of the kinase, thereby preventing its catalytic activity.

Interaction with Molecular Targets and Binding Site Analysis (General Pyrimidine Class)

The pyrimidine scaffold is a crucial pharmacophore in medicinal chemistry due to its ability to interact with a wide array of biological targets. These interactions are often facilitated by the nitrogen atoms within the pyrimidine ring, which can act as both hydrogen bond donors and acceptors. Furthermore, the aromatic nature of the pyrimidine ring allows for π–π stacking interactions with aromatic residues in the binding sites of proteins.

Substituted pyrimidines have been shown to inhibit various enzymes by binding to their active or allosteric sites. The nature and position of the substituents on the pyrimidine ring play a critical role in determining the binding affinity and selectivity for a particular molecular target. For instance, different functional groups can form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues of the binding pocket.

Table 1: Examples of Interactions between Pyrimidine Derivatives and Molecular Targets

| Molecular Target | Type of Pyrimidine Derivative | Key Interactions | Binding Site Characteristics |

| Cholinesterases | Diaminoalkyl-substituted pyrimidines | π–π stacking, hydrogen bonding, π–cation interactions | Involves both catalytic active site (CAS) and peripheral anionic site (PAS) |

| Reverse Transcriptase | Non-nucleoside pyrimidine analogues | Hydrophobic interactions, hydrogen bonding | Hydrophobic pocket |

| Cyclin-Dependent Kinases (CDKs) | Aminopyrimidine derivatives | Hydrogen bonding with the kinase hinge region | ATP-binding pocket |

Metabolic Pathways in Biological Systems (as derived from related pyrimidines)

The metabolic fate of pyrimidine derivatives that are not endogenous nucleosides is primarily governed by Phase I and Phase II biotransformation reactions. These reactions generally aim to increase the water solubility of the compound, thereby facilitating its excretion from the body. The specific metabolic pathways for 4-Ethoxy-2-isopropyl-6-methylpyrimidine have not been explicitly studied, but can be inferred from the metabolism of other structurally related substituted pyrimidines.

Hydroxylation and Dealkylation Reactions

Phase I metabolism of substituted pyrimidines is often catalyzed by the cytochrome P450 (CYP) family of enzymes. Two common reactions are hydroxylation and dealkylation.

Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group onto the pyrimidine ring or its substituents. The methyl and isopropyl groups on the pyrimidine ring would be likely sites for hydroxylation. For instance, the methyl group could be hydroxylated to form a hydroxymethyl group, which could be further oxidized to a carboxylic acid. The isopropyl group could also undergo hydroxylation. Aromatic hydroxylation of the pyrimidine ring itself is also a possibility.

Dealkylation: This process involves the removal of alkyl groups. For this compound, both O-dealkylation (de-ethoxylation) and N-dealkylation (if applicable, though not in this specific structure) are potential metabolic pathways. O-dealkylation of the ethoxy group would result in the formation of a hydroxyl group at the 4-position of the pyrimidine ring. The isopropyl group could also potentially be removed through a dealkylation process. Studies on pyrazolo[3,4-d]pyrimidine derivatives have shown that N-dealkylation can be a significant metabolic pathway.

Conjugation Reactions

Following Phase I reactions, the introduced or exposed functional groups (such as hydroxyl groups) can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolite.

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to a hydroxyl, amino, or carboxyl group. The hydroxylated metabolites of this compound would be prime candidates for glucuronidation. The resulting glucuronide conjugates are highly water-soluble and readily excreted.

Sulfation: In this pathway, a sulfonate group (SO3-) is transferred to a hydroxyl or amino group. Hydroxylated metabolites of the compound could undergo sulfation to form sulfate (B86663) conjugates, which are also highly polar and easily eliminated.

Table 2: Predicted Metabolic Pathways for this compound based on Related Compounds

| Metabolic Reaction | Enzyme Family | Potential Site of Action on this compound | Resulting Metabolite |

| Hydroxylation | Cytochrome P450 | Methyl group, Isopropyl group, Pyrimidine ring | Hydroxymethyl, Hydroxyisopropyl, or hydroxylated ring derivatives |

| O-Dealkylation | Cytochrome P450 | Ethoxy group | 4-hydroxy-2-isopropyl-6-methylpyrimidine |

| Glucuronidation | UDP-glucuronosyltransferases | Hydroxyl groups formed during Phase I | Glucuronide conjugates |

| Sulfation | Sulfotransferases | Hydroxyl groups formed during Phase I | Sulfate conjugates |

Emerging Research Directions and Patent Landscape for 4 Ethoxy 2 Isopropyl 6 Methylpyrimidine

Novel Synthetic Methodologies and Catalysis in Pyrimidine (B1678525) Chemistry

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with ongoing research dedicated to developing more efficient, sustainable, and versatile methodologies. Traditional methods are increasingly being supplanted by innovative strategies that offer improved yields, reduced reaction times, and greater functional group tolerance.

Multi-Component Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like pyrimidines in a single step from three or more starting materials, enhancing efficiency and atom economy. mdpi.com A notable example is the regioselective, iridium-catalyzed synthesis of pyrimidines from an amidine and up to three different alcohols. acs.org This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen as byproducts. acs.org

Advanced Catalysis: Catalysis is central to modern pyrimidine synthesis. mdpi.com Researchers have explored a wide range of catalysts to facilitate these transformations:

Metal Catalysts: Pincer-complexes of iridium have been shown to be highly efficient. acs.org Other metals, including zirconium, iron, and copper, have also been employed to catalyze the cyclization of various precursors into the pyrimidine ring. mdpi.com

Supramolecular Catalysis: β-cyclodextrin, a recyclable and non-toxic material, has been used as a catalyst for pyrimidine synthesis in aqueous media, highlighting a move towards green chemistry. mdpi.comacs.org

Organocatalysis: Trifluoroacetic acid (TFA) has been used as a catalyst in water for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Sustainable and Green Approaches: There is a significant trend towards environmentally benign synthetic methods. This includes the use of microwave irradiation, which can dramatically shorten reaction times and improve yields, often in solvent-free conditions. mdpi.comnih.govresearchgate.net The use of water as a solvent and non-toxic catalysts like β-cyclodextrin further underscores this green-chemistry approach. mdpi.comacs.org

Cycloaddition Strategies: Various cycloaddition reactions are employed to construct the pyrimidine ring. These are often categorized by the number of atoms each reactant contributes to the final ring structure. Common strategies include:

[4+2] Cycloadditions mdpi.com

[3+3] Cycloadditions, such as the classical Pinner synthesis from amidines and β-keto esters mdpi.com

[3+1+1+1] Cycloadditions mdpi.com

[2+2+2] Cycloadditions mdpi.com

These methodologies provide a versatile toolbox for creating a vast library of substituted pyrimidines, including structures analogous to 4-Ethoxy-2-isopropyl-6-methylpyrimidine.

Table 1: Modern Catalytic Systems in Pyrimidine Synthesis

| Catalytic System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| Iridium-Pincer Complexes | Multi-component Reaction (from alcohols) | High regioselectivity, sustainable | acs.org |

| β-cyclodextrin | Multi-component Reaction | Recyclable, non-toxic, aqueous medium | mdpi.comacs.org |

| Iron Salts | Cyclocondensation | Inexpensive, readily available | mdpi.com |

| Zirconium (IV) chloride | Cyclization | Effective for specific substrates | mdpi.com |

| Basic Alumina (under MW) | Cyclocondensation | Solvent-free, rapid, high yield | researchgate.net |

Advanced Spectroscopic and Analytical Techniques Development

The structural elucidation of novel pyrimidine derivatives relies heavily on a suite of advanced spectroscopic and analytical techniques. These methods are indispensable for confirming the identity, purity, and detailed molecular structure of synthesized compounds like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a fundamental tool for identifying functional groups and the characteristic vibrations of the pyrimidine ring. vandanapublications.comvandanapublications.com Key vibrational modes associated with the pyrimidine core and its substituents (such as amino, methyl, and halogen groups) can be analyzed to confirm structural motifs. vandanapublications.comvandanapublications.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H and ¹³C NMR, is arguably the most powerful technique for determining the precise structure of organic molecules.

¹H NMR: Provides detailed information about the chemical environment of protons, their connectivity, and stereochemistry. For instance, in newly synthesized chromeno[2,3-d]pyrimidin-6-one derivatives, distinct signals for NH, C=CH, and NH₂ protons were crucial for structural confirmation. nih.govacs.org

¹³C NMR: Identifies all unique carbon atoms in a molecule, which is essential for confirming the carbon skeleton of the pyrimidine ring and its substituents. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound, allowing for the confirmation of its elemental formula. researchgate.net This technique is vital for verifying the successful synthesis of a target molecule.

X-Ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and three-dimensional arrangement in space. This technique was used to definitively elucidate the structures of newly synthesized pyrazolo[3,4-d]pyrimidines. mdpi.com

These techniques are often used in combination to provide a comprehensive characterization of new pyrimidine derivatives, ensuring the accuracy of reported structures in research and patent literature.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work has become a powerful paradigm in modern chemical research, including the study of pyrimidine derivatives. This integrated approach accelerates the design and understanding of new molecules and reaction pathways.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for investigating the electronic structure of molecules. tandfonline.comnih.gov It is employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of a pyrimidine derivative. researchgate.netaip.org

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (FTIR) and NMR chemical shifts, which can then be compared with experimental spectra to aid in assignments and structural confirmation. researchgate.netresearchgate.net

Analyze Electronic Properties: Determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. aip.org

Map Molecular Electrostatic Potential (MEP): MEP diagrams visualize the charge distribution on a molecule's surface, identifying electrophilic and nucleophilic sites and predicting intermolecular interactions. aip.org

Quantitative Structure-Activity Relationship (QSAR): Computational approaches are also used in QSAR studies to estimate molecular properties like acidity (pKa) based on calculated quantum chemical parameters. nih.gov This can be crucial for understanding the behavior of pyrimidine compounds in biological systems.

By first modeling a target pyrimidine derivative computationally, researchers can gain insights into its likely properties and spectral characteristics before embarking on potentially time-consuming and expensive laboratory synthesis. The subsequent experimental data then serves to validate and refine the computational models, creating a feedback loop that enhances the predictive power of theoretical methods. tandfonline.comresearchgate.net This combined strategy is frequently used to study ligand-protein interactions, predict binding affinities in drug design, and understand reaction mechanisms. nih.gov

Patent Trends and Innovations in Pyrimidine Synthesis and Applications

The patent landscape for pyrimidine derivatives is vast and reflects their immense importance, particularly in the pharmaceutical and agrochemical industries. Innovations focus on both improving the synthesis of the pyrimidine core and discovering new applications for its derivatives.

Patents are frequently filed to protect novel and improved methods for preparing key pyrimidine intermediates and final products. These process improvements are economically significant, especially for commercially important compounds.

Improved Precursor Synthesis: The synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, a direct precursor to the ethoxy derivative, is the subject of several patents. Innovations focus on improving yield and purity by controlling reaction conditions, such as reacting isopropylamidine with an acetoacetic ester in a continuous flow multi-stage reactor to minimize side products. google.com Another patented process involves running the reaction in a non-aqueous medium and azeotropically removing the water formed to drive the reaction to completion, resulting in high yields and purity. google.com

Catalyst and Reagent Innovations: Patents also cover new catalytic systems or reaction conditions that make the synthesis of pyrimidine derivatives more efficient or scalable. For example, a patented process for preparing pyrimidine derivatives involves the use of 1,4-diazabicyclo nih.govnih.govnih.govoctane (DABCO) as a catalyst for cyanation reactions. google.com

Multifunctional Scaffolds: Research and patents describe the synthesis of versatile pyrimidine building blocks that can be easily modified to create a library of different compounds. For example, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine has been presented as a useful multifunctionalized pyrimidine scaffold. researchgate.net

The majority of patents involving pyrimidine derivatives relate to their application as biologically active agents. The pyrimidine ring is considered a "privileged scaffold" due to its ability to form key interactions (like hydrogen bonds) with a wide range of biological targets. nih.gov

Kinase Inhibitors for Cancer Therapy: A significant area of patent activity is the development of pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. google.com Patented pyrimidine compounds have been designed to target:

Cyclin-Dependent Kinases (CDKs) to inhibit cell cycle progression. nih.gov

Focal Adhesion Kinase (FAK) to induce apoptosis and inhibit cell migration. google.com

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. gsconlinepress.com

Aurora kinases. google.com

Anti-Infective Agents: Pyrimidine derivatives have been patented for use as antifungal, antiviral, and antibacterial agents. nih.gov For example, a patent describes pyrimidine-based sulfonylureas with activity against fungal infections like Candida albicans. nih.gov

Other Therapeutic Areas: The therapeutic applications are broad, with patents covering pyrimidine derivatives for treating cardiovascular disorders, inflammation, and central nervous system conditions. nih.govgoogle.com The versatility of the pyrimidine structure allows medicinal chemists to fine-tune its properties to interact with diverse biological targets. growingscience.com

Q & A

Basic Research Questions

Q. How is 4-Ethoxy-2-isopropyl-6-methylpyrimidine synthesized, and what analytical techniques are used for its characterization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via coupling reactions using substituted amines and aldehydes under controlled conditions. Characterization employs spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) for structural elucidation of substituents (e.g., ethoxy, isopropyl groups).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) for purity assessment .

Q. What role does this compound play in analytical chemistry for pesticide residue analysis?

- Methodological Answer : It serves as a reference standard in method validation for detecting organophosphorus pesticides (e.g., Diazinon). Researchers use it to:

- Optimize gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for sensitivity and selectivity.

- Validate recovery rates in matrices like soil or water by spiking known concentrations and comparing detected vs. actual values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Follow waste disposal guidelines for pyrimidine derivatives, including neutralization and segregation from incompatible chemicals.

- Reference safety data sheets (SDS) for specific storage conditions (e.g., inert atmosphere, temperature control) .

Advanced Research Questions

Q. How can computational docking studies predict the toxicological interactions of this compound with biological targets?

- Methodological Answer :

- Use programs like GOLD (Genetic Optimisation for Ligand Docking) to model binding modes to enzymes (e.g., acetylcholinesterase, a target of organophosphorus compounds).

- Adjust docking parameters to account for ligand flexibility and water displacement in binding pockets.

- Validate predictions with in vitro assays measuring inhibition constants (Ki) or IC50 values .

Q. What experimental designs address contradictions in environmental degradation data for this compound?

- Methodological Answer :

- Conduct controlled degradation studies under varying pH, temperature, and UV exposure to identify key degradation pathways.

- Compare results across matrices (e.g., water vs. soil) using isotope-labeled analogs to trace metabolite formation.

- Apply statistical modeling (e.g., ANOVA) to resolve discrepancies caused by matrix effects or microbial activity .

Q. How does the structural modification of this compound influence its stability in analytical reference applications?

- Methodological Answer :

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing ethoxy with methoxy).

- Assess stability via accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor degradation using HPLC-DAD.

- Correlate electronic effects (e.g., Hammett constants) of substituents with hydrolysis rates .

Q. What strategies are used to isolate and quantify this compound in complex environmental samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.